molecular formula C18H18ClN3OS B3508761 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B3508761
M. Wt: 359.9 g/mol
InChI Key: YODFAGVYPCOCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with appropriate chlorinating agents to introduce the chlorine atom . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound and their ability to bind to target sites. For example, the cyano group may interact with nucleophilic sites, while the sulfanyl group can form disulfide bonds with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.

    2-allyl-3-cyano-4,6-dimethyl-2-pyridone: Another derivative with similar structural features.

    tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used in similar synthetic applications.

Uniqueness

The uniqueness of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-12-15(10-20)18(22-13(2)17(12)19)24-11-16(23)21-9-8-14-6-4-3-5-7-14/h3-7H,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODFAGVYPCOCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Reactant of Route 6
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.